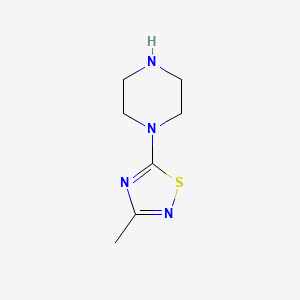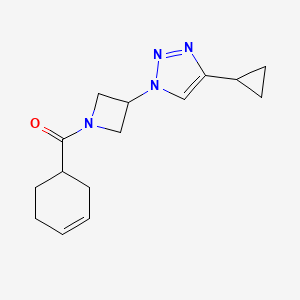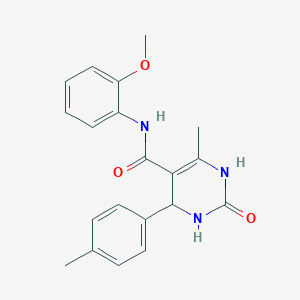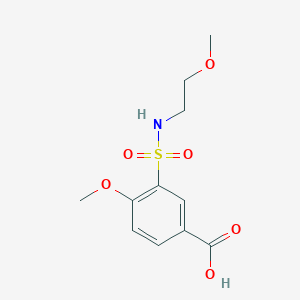
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 69389-19-1 . It has a molecular weight of 257.19 . The IUPAC name for this compound is 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis pathway for similar compounds involves the reaction of a specific chloride with piperazine followed by the reaction of the resulting product with thiosemicarbazide and subsequent cyclization to form the desired compound.Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
1,3,4-Thiadiazol-Derivate, zu denen auch 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin gehört, wurden synthetisiert und als potente antimikrobielle Mittel evaluiert . Sie wurden gegen verschiedene Stämme getestet, darunter E. coli, B. mycoides und C. albicans .
Antibakterielle Aktivität
Diese Verbindungen wurden auch auf ihre antibakterielle Aktivität untersucht. Sie wurden auf verschiedene Bakterienstämme wie Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus und Gram-positive wie Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium untersucht .
DNA-Bindung
Der Mechanismus der Interaktion von 1,3,4-Thiadiazol-Molekülen mit Kalbsthymus-DNA (CT-DNA) wurde untersucht . Dies könnte potenziell zur Untersuchung von DNA-Protein-Interaktionen und der Medikamentenentwicklung genutzt werden.
Antikrebsmittel
1,3,4-Thiadiazol-Derivate wurden auf ihre zytotoxischen Wirkungen auf verschiedene Krebszelllinien untersucht, darunter K562 CML und andere Leukämiezellen (Jurkat und MT-2) sowie die humane Gebärmutterhalskrebszelllinie HeLa .
Antiepileptika
1,2,4-Triazol, eine ähnliche Verbindung zu 1,3,4-Thiadiazol, wurde als Kernmolekül für die Entwicklung und Synthese vieler medizinischer Verbindungen verwendet, darunter Antiepileptika .
Antidiabetika
1,2,4-Triazol-Derivate wurden auch auf ihr Potenzial als Antidiabetika untersucht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can act as ligands, coordinating through the nitrogen atom . This interaction with its targets can lead to changes in the function of the target molecule.
Biochemical Pathways
Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .
Biochemische Analyse
Biochemical Properties
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical reactions .
Cellular Effects
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes. In terms of cellular metabolism, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Changes in gene expression can occur through the interaction of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine with transcription factors or other regulatory proteins, leading to alterations in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression. These temporal effects are important considerations for researchers studying the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a key role in the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites. The interaction of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine with cofactors such as NADPH and FAD is essential for its metabolic conversion. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAROBYBHNHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)
![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)



![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)


![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
